molecular formula C12H21NO4 B2965086 (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid CAS No. 2243512-73-2

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2965086
CAS No.: 2243512-73-2
M. Wt: 243.303
InChI Key: CUHLFFVFLWVECZ-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a complex organic compound that plays a significant role in various chemical and biological applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopentane ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

    Introduction of the methyl group: A methyl group is introduced at the 1-position of the cyclopentane ring using alkylation reactions.

    Attachment of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced to the amino group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced at the 1-position of the cyclopentane ring through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amines or other functionalized derivatives.

Scientific Research Applications

(1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions to occur at other sites of the molecule. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Amino-1-methylcyclopentane-1-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.

    (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-ethylcyclopentane-1-carboxylic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of the tert-butoxycarbonyl group in (1R,3R)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. This compound’s ability to undergo selective reactions while protecting the amino group sets it apart from similar compounds.

Properties

IUPAC Name

(1R,3R)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-5-6-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLFFVFLWVECZ-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.